Cas no 2168075-84-9 (6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine)

6-(1-Ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine is a specialized organic compound featuring a piperidine core substituted with a pyrazole moiety and an amine functional group. Its structural complexity offers versatility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The ethyl and methyl substituents enhance lipophilicity, potentially improving membrane permeability in drug design. The amine group provides a reactive site for further derivatization, enabling tailored modifications for target-specific interactions. This compound’s balanced steric and electronic properties make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors or CNS-targeted therapeutics. Its stability under standard conditions ensures reliable handling in synthetic workflows.
6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine structure
2168075-84-9 structure
Product Name:6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine
CAS No:2168075-84-9
MF:C11H20N4
MW:208.303301811218
CID:6585537
PubChem ID:165501691
Update Time:2025-08-05

6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine
    • 2168075-84-9
    • EN300-1476756
    • Inchi: 1S/C11H20N4/c1-3-15-7-9(6-13-15)11-5-4-10(12)8(2)14-11/h6-8,10-11,14H,3-5,12H2,1-2H3
    • InChI Key: BWDZMHPSVWTBBV-UHFFFAOYSA-N
    • SMILES: N1C(C2C=NN(CC)C=2)CCC(C1C)N

Computed Properties

  • Exact Mass: 208.16879665g/mol
  • Monoisotopic Mass: 208.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 55.9Ų

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Additional information on 6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine

Introduction to 6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine (CAS No. 2168075-84-9)

6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 2168075-84-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrazole core linked to a piperidine scaffold, has garnered attention due to its structural versatility and potential biological activities. The presence of an ethyl group on the pyrazole ring and a methyl group on the piperidine ring introduces unique steric and electronic properties, making it a valuable scaffold for drug discovery.

The compound's structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding. The pyrazole moiety is well-documented for its role in various pharmacophores, often contributing to anti-inflammatory, antimicrobial, and anticancer properties. In contrast, the piperidine ring is frequently employed in the design of central nervous system (CNS) therapeutics, owing to its ability to enhance blood-brain barrier penetration and metabolic stability. The combination of these motifs in 6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine positions it as a promising candidate for further exploration.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the biological potential of such heterocyclic compounds. The structural features of 6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine make it an attractive candidate for virtual screening against databases of known drug targets. Studies have indicated that derivatives of this class exhibit inhibitory activity against various kinases and phosphodiesterases, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

One particularly compelling area of research involves the exploration of 6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-amine as a potential therapeutic agent for neurological conditions. The piperidine moiety's ability to cross the blood-brain barrier suggests that this compound could interact with CNS-specific receptors or enzymes. Preliminary studies have hinted at its efficacy in modulating pathways associated with cognitive function and neuroprotection. For instance, analogs with similar scaffolds have shown promise in preclinical models of Alzheimer's disease by inhibiting beta-secretase activity, a key enzyme in amyloid-beta production.

The synthesis of 6-(1-ethyl-1H-pyrazol-4-yl)-2-methylpiperidin-3-am ine presents an interesting challenge due to the need for precise functionalization of both the pyrazole and piperidine rings. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have facilitated the construction of this complex framework with high efficiency. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in the synthesis process.

In terms of pharmacokinetic properties, the presence of both lipophilic (ethyl group) and hydrophilic (amine) functionalities suggests that 6-(1 -ethyl -1H -pyrazol -4 -yl)-2-m ethylpip eridin -3-am ine may exhibit favorable oral bioavailability. This is a critical factor in drug development, as it ensures that sufficient amounts of the compound reach target tissues after administration. Furthermore, its metabolic stability appears promising based on preliminary data, indicating that it may not be rapidly degraded by cytochrome P450 enzymes in vivo.

The compound's potential therapeutic applications extend beyond CNS disorders. Its structural motif is reminiscent of known antiviral agents, where pyrazole derivatives have been shown to interfere with viral replication mechanisms. For example, studies on related compounds have demonstrated inhibitory effects against herpesviruses and flaviviruses by targeting viral proteases or polymerases. Given the ongoing global emphasis on antiviral research, 6-(1 -ethyl -1H -pyrazol -4 -yl)-2-m ethylpip eridin -3-am ine warrants further investigation as a lead compound for novel antiviral therapies.

Recent publications highlight the importance of scaffold hopping in drug discovery, where modifications to core structures can lead to unexpected biological effects. By exploring analogs of 6-(1 -ethyl -1H -pyrazol -4 -yl)-2-m ethylpip eridin -3-am ine, researchers may uncover new pharmacological profiles or enhance existing ones. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to optimize this scaffold for specific therapeutic targets.

The role of computational modeling in understanding molecular interactions cannot be overstated. Molecular dynamics (MD) simulations and quantum mechanical calculations have provided insights into how 6-(1 -ethyl -1H -pyrazol -4 -yl)-2-m ethylpip eridin -3-am ine might bind to biological targets at an atomic level. These simulations help predict binding affinities, identify key interaction residues, and guide medicinal chemists in designing next-generation analogs with improved potency and selectivity.

In conclusion,6-( 1-et hyl - 1H-p yra zol -4-y l )- 2-me thylpi peridi ne 3-am ine (CAS No. 2168075 - 84 - 9) represents a structurally intriguing molecule with broad therapeutic potential. Its unique combination of functional groups, coupled with promising preclinical data, makes it a compelling focus for further research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly vital role in addressing complex diseases through innovative drug design strategies.

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